molecular formula C20H20FN3O3S B2647889 4-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione CAS No. 2191265-71-9

4-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2647889
CAS No.: 2191265-71-9
M. Wt: 401.46
InChI Key: OYNMQEZJSZYGAO-UHFFFAOYSA-N
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Description

4-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione is a complex organic compound that features a benzodiazole ring, a fluorophenyl group, and a thiazepane ring

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving benzodiazole and thiazepane derivatives.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being developed as a pharmaceutical, its mechanism of action would depend on the specific biological target it was designed to interact with .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, how it is used, and how it is handled and disposed of .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it showed promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione typically involves multi-step organic synthesis. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the acetyl group. The fluorophenyl group is then attached, and finally, the thiazepane ring is formed. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like 1H-1,3-benzodiazole share the benzodiazole ring structure.

    Fluorophenyl Derivatives: Compounds such as 2-fluorophenylamine contain the fluorophenyl group.

    Thiazepane Derivatives: Compounds like 1,4-thiazepane share the thiazepane ring structure.

Uniqueness

What sets 4-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione apart is the combination of these three distinct structural motifs in a single molecule. This unique structure may confer specific properties and activities that are not observed in simpler compounds.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c21-16-6-2-1-5-15(16)19-9-10-23(11-12-28(19,26)27)20(25)13-24-14-22-17-7-3-4-8-18(17)24/h1-8,14,19H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNMQEZJSZYGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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